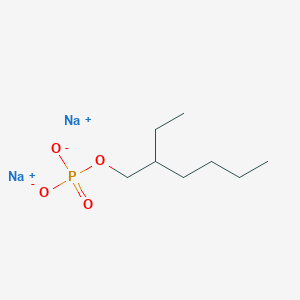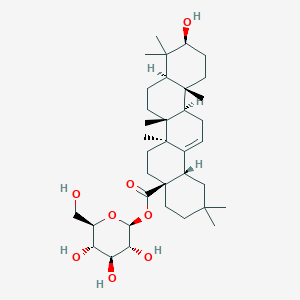
Oleanolsäure-β-D-Glucopyranosylester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oleanolic acid beta-D-glucopyranosyl ester and related compounds often involves stepwise glycosylation strategies. For example, Sun, Han, and Yu (2003) demonstrated the synthesis of a cytotoxic saponin, structurally related to oleanolic acid beta-D-glucopyranosyl ester, by employing glycosyl trifluoroacetimidates and thioglycosides as donors in a stepwise glycosylation process (Sun, Han, & Yu, 2003).
Molecular Structure Analysis
The molecular structure of oleanolic acid derivatives, including beta-D-glucopyranosyl esters, features a pentacyclic triterpene backbone. This structure is key to the compound's bioactivity, allowing for the attachment of sugar moieties that enhance solubility and interaction with biological targets. The detailed structure elucidation is often achieved through spectroscopic methods and chemical analysis, as seen in studies isolating oleanolic acid glycosides with inhibitory activity on osteoclast formation (Li et al., 2005).
Chemical Reactions and Properties
Oleanolic acid and its glucopyranosyl esters undergo various chemical reactions, including glycosylation, esterification, and oxidation. These reactions can significantly impact their biological activities by altering their solubility, stability, and interaction with cellular targets. Peng, Han, and Yu (2004) described a concise synthesis of a glucuronide-containing saponin, illustrating the complexity of chemical reactions involved in the synthesis of oleanolic acid derivatives (Peng, Han, & Yu, 2004).
Wissenschaftliche Forschungsanwendungen
Biotechnologie und Enzymstudien
Oleanolsäure-β-D-Glucopyranosylester wurde in der Untersuchung einer neuartigen Glykosidase aus Paenibacillus lactis 154 verwendet. Diese Glykosidase zeigt eine hochspezifische Aktivität bei der Hydrolyse der 28-O-β-D-Glucopyranosylesterbindung von Oleanantyp-Saponinen . Diese Studie trägt zum Verständnis des Mechanismus der enzymatischen Hydrolyse der GH3-Familie bei .
Modulation von Herz-Kreislauf-Erkrankungen
Eine Reihe neuartiger Oleanolsäure-3-O-β-D-Glucuronopyranosid-Derivate wurde entwickelt und synthetisiert. Einige dieser synthetisierten Verbindungen zeigen eine moderate bis gute Aktivität gegen H2O2-induzierte Verletzungen in Ratten-Myokardzellen (H9c2) . Insbesondere zeigte das Derivat 28-N-Isobutyl-Ursolsäureamid-3-O-β-D-Galactopyranosid einen stärkeren schützenden Effekt als die positive Kontrolle Oleanolsäure-3-O-β-D-Glucuronopyranosid .
Behandlung von Stoffwechselstörungen
Es gibt Hinweise darauf, dass Oleanolsäure gegen Dyslipidämie, Diabetes und metabolisches Syndrom wirksam sein könnte. Es verbessert die Insulinantwort, erhält die Funktionalität und das Überleben von β-Zellen und schützt vor Diabetes-Komplikationen .
Antikrebsanwendungen
In menschlichen Blasenkrebszellen dämpfte die Behandlung mit 50 μM Oleanolsäure die Proliferation und verstärkte die Apoptose der Zellen durch Hemmung der Akt/mTOR/S6K- und ERK1/2-Signalwege, die für das Zellwachstum, die Proliferation und das Überleben entscheidend sind .
Herstellung seltener Ginsenoside vom Oleanantyp
Die Glucose an C-28 in Oleanantyp-Saponinen kann gerichtet hydrolysiert werden. Dies bietet einen praktischen Weg für die Herstellung seltener Ginsenoside vom Oleanantyp durch Biotransformation .
Pharmakologische Aktivitäten von Ginsenosiden vom Oleanantyp
Ginsenoside vom Oleanantyp sind eine Klasse von Verbindungen mit bemerkenswerten pharmakologischen Aktivitäten. Allerdings hat das Fehlen effektiver Herstellungsmethoden für bestimmte seltene Ginsenoside die Erforschung ihrer pharmakologischen Eigenschaften behindert .
Wirkmechanismus
- Oleanolic acid beta-D-glucopyranosyl ester primarily interacts with specific cellular targets. One notable target is the nuclear factor-erythroid 2-related factor (NRF2) . NRF2 plays a crucial role in regulating antioxidant responses and detoxification pathways within cells.
- Oleanolic acid beta-D-glucopyranosyl ester modulates gene expression, leading to increased mRNA expression of bile acid efflux transporters such as MRP2, MRP3, and MRP4 . This effect is attributed to NRF2 accumulation.
- Additionally, oleanolic acid and its derivatives have been suggested to induce overexpression of miR-122, a tumor suppressor protein in certain cancers .
Target of Action
Mode of Action
Safety and Hazards
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O8/c1-31(2)14-16-36(30(42)44-29-28(41)27(40)26(39)22(19-37)43-29)17-15-34(6)20(21(36)18-31)8-9-24-33(5)12-11-25(38)32(3,4)23(33)10-13-35(24,34)7/h8,21-29,37-41H,9-19H2,1-7H3/t21-,22+,23-,24+,25-,26+,27-,28+,29-,33-,34+,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKFOIBUKYMVRJ-YHFBEQRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding oleanolic acid beta-D-glucopyranosyl ester in certain Himalayan Panax species?
A: The study revealed that oleanolic acid beta-D-glucopyranosyl ester was found in Panax pseudo-ginseng subsp. pseudo-ginseng specimens collected in Central Nepal. [] This finding is significant because previous studies had shown that the saponin composition of roots and rhizomes of this subspecies from Tibet and China was extremely poor. [] The presence of this oleanolic acid saponin, along with other variations in saponin profiles among different Panax species and subspecies, contributes valuable information to the chemotaxonomic understanding of these plants. This information can be crucial for distinguishing between closely related species and understanding their evolutionary relationships. Additionally, it may have implications for the medicinal properties attributed to different Panax species, as saponins are known for their diverse biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



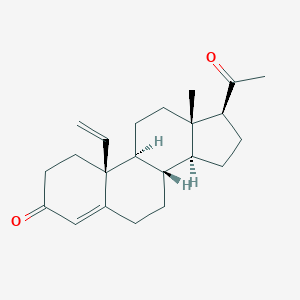

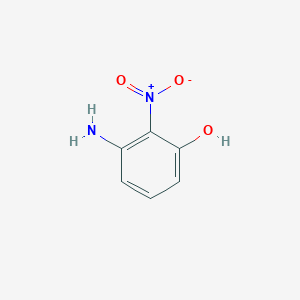
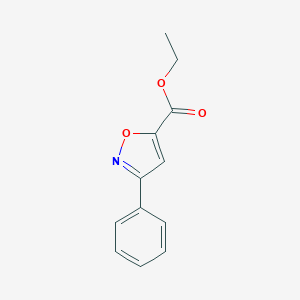
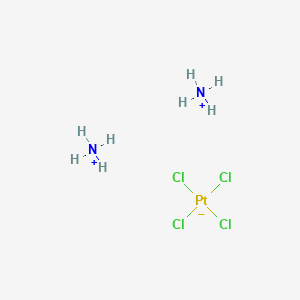
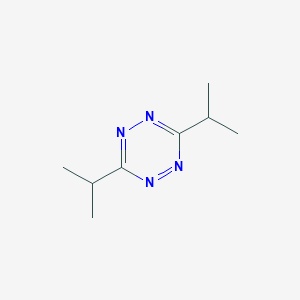
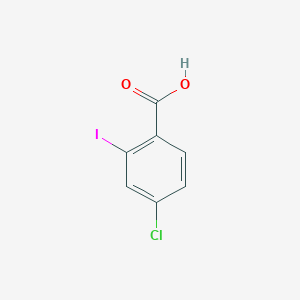



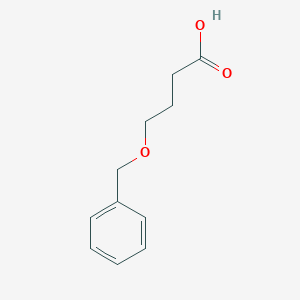
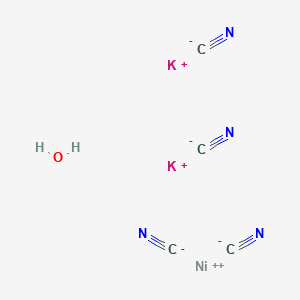
![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
